![molecular formula C12H9NO2 B032422 6-phenylpyridine-2-carboxylic Acid CAS No. 39774-28-2](/img/structure/B32422.png)
6-phenylpyridine-2-carboxylic Acid
Overview
Description
6-Phenylpyridine-2-carboxylic Acid is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.20 g/mol . The IUPAC name for this compound is 6-phenylpyridine-2-carboxylic acid .
Synthesis Analysis
A new dinuclear Gd (III) complex was synthesized using 6-phenylpyridine-2-carboxylic acid, NaOH, and GdCl3∙6H2O . The complex was characterized by IR and single crystal X-ray diffraction analysis .Molecular Structure Analysis
The structure of the Gd (III) complex reveals that each Gd (III) ion is eight-coordinated with four O atoms of four different bidentate L ligands, two O atoms of DMF molecules, two N atoms of Phen ligands, and two O atoms of coordinated water molecules .Chemical Reactions Analysis
The compound has been used in the synthesis of a new dinuclear Gd (III) complex . The photocatalytic CO2 reduction activity shows the complex has excellent catalytic activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.20 g/mol . It has a topological polar surface area of 50.2 Ų . The compound has a rotatable bond count of 2 .Scientific Research Applications
Synthesis of Complex Compounds
6-Phenylpyridine-2-carboxylic Acid is used in the synthesis of complex compounds. For instance, it has been used in the synthesis of a new dinuclear Gd (III) complex . This complex was synthesized and named [Gd 2 (L) 4 (Phen) 2 (H 2 O) 2 (DMF) 2 ]·2H 2 O·2Cl , where L is the 6-phenylpyridine-2-carboxylate anion .
Photocatalytic CO2 Reduction
The dinuclear Gd (III) complex synthesized using 6-Phenylpyridine-2-carboxylic Acid has shown excellent photocatalytic CO2 reduction activity . The complex has yields of 22.1 μmol/g (CO) and 6.0 μmol/g (CH4) after three hours . The selectivity of CO can achieve 78.5% .
Structural Characterization
6-Phenylpyridine-2-carboxylic Acid is used in structural characterization studies. The structural analysis of the synthesized complex reveals that it is a cation–anion complex . Each Gd (III) ion is eight-coordinated with four O atoms of four different bidentate L ligands, two O atoms of DMF molecules, two N atoms of Phen ligands, and two O atoms of coordinated water molecules .
Hirschfeld Surface Analysis
The complex synthesized using 6-Phenylpyridine-2-carboxylic Acid has been used in Hirschfeld surface analysis . The Hirschfeld surface of the complex shows that the H···H contacts represented the largest contribution (48.5%) to the Hirschfeld surface, followed by C···H/H···C and O···H/H···O contacts with contributions of 27.2% and 6.0%, respectively .
Electronic Structure Analysis
The complex synthesized using 6-Phenylpyridine-2-carboxylic Acid has been used in the analysis of electronic structures . The DFT calculations have been performed to understand the electronic structure of the complex .
Mechanism of Action
Target of Action
The primary target of 6-Phenylpyridine-2-carboxylic Acid is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in cognitive functions, and its modulation is a potential treatment for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .
Mode of Action
6-Phenylpyridine-2-carboxylic Acid acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists and enhances their affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .
Biochemical Pathways
The compound affects several signaling pathways. It was investigated for its effects on three different signaling pathways: extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracked with the efficiency of stimulus-response coupling, and there was little pathway bias in the allosteric effects .
Pharmacokinetics
As a pam, its effects are likely to be influenced by the concentration and activity of the orthosteric agonists it modulates .
Result of Action
The molecular and cellular effects of 6-Phenylpyridine-2-carboxylic Acid’s action are largely consistent with a model of allostery previously described for other M1 mAChR PAMs . It enhances the activity of orthosteric agonists, leading to increased signaling through the M1 mAChR .
Action Environment
The action, efficacy, and stability of 6-Phenylpyridine-2-carboxylic Acid can be influenced by various environmental factors. For instance, the presence of orthosteric agonists, which the compound modulates, can affect its activity . .
properties
IUPAC Name |
6-phenylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOPUGLYEYDAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376541 | |
Record name | 6-phenylpyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenylpyridine-2-carboxylic Acid | |
CAS RN |
39774-28-2 | |
Record name | 6-phenylpyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Phenylpyridine-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6-phenylpyridine-2-carboxylic acid in the reported studies?
A: 6-Phenylpyridine-2-carboxylic acid (HL) acts as an organic ligand, denoted as "L" in its deprotonated form, in the synthesis of transition metal complexes. [, ] This compound provides both oxygen and nitrogen atoms for coordination to metal ions like Zn(II) and Ni(II), forming stable complexes. [, ] These complexes are of interest for their potential catalytic applications.
Q2: How does the structure of the resulting metal complexes influence their catalytic activity?
A: The coordination environment around the metal center, influenced by the 6-phenylpyridine-2-carboxylic acid ligand, plays a crucial role in the catalytic activity. For example, the trinuclear Zn(II) complex, [Zn3(L)4(L2)2(CH3COO)2], forms a 3D network structure through hydrogen bonding. [] This specific arrangement, along with the distorted trigonal bipyramidal geometry around two of the Zn(II) ions, likely contributes to its catalytic activity in the oxidation of benzyl alcohol. []
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